N-octylpyridine-3-carboxamide

Description

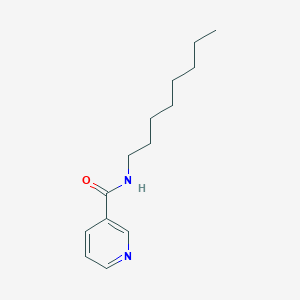

N-Octylpyridine-3-carboxamide is a pyridine-derived compound featuring a carboxamide group at the 3-position of the pyridine ring and an octyl chain attached to the nitrogen atom. Its structure combines lipophilic (octyl chain) and polar (carboxamide) moieties, making it a candidate for studies in medicinal chemistry, particularly in drug delivery and membrane interaction applications.

Properties

CAS No. |

81475-34-5 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-octylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-11-16-14(17)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3,(H,16,17) |

InChI Key |

JSIDBRSPTZXMGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with octylamine. The process begins with the activation of nicotinic acid using a coupling reagent such as oxalyl chloride in the presence of a solvent like dichloromethane. The activated nicotinic acid is then reacted with octylamine to form this compound. The reaction is usually carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to minimize by-products and maximize yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-octylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-octylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-octylpyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound is studied for its potential antimicrobial and antifungal activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Findings :

- Alkyl Chain Length : Increasing the alkyl chain length (e.g., methyl to octyl) elevates logP values, reducing aqueous solubility. This compound exhibits 10-fold lower solubility than its methyl counterpart, limiting its use in hydrophilic environments .

- Substituent Position : The 3-carboxamide isomer (this compound) shows marginally higher solubility than the 4-carboxamide isomer, likely due to steric effects influencing crystal packing .

Antimicrobial Activity

Comparative MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (S. aureus, µg/mL) | MIC (E. coli, µg/mL) |

|---|---|---|

| This compound | 32 | 128 |

| N-Hexylpyridine-3-carboxamide | 16 | 64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Key Findings :

- The octyl derivative shows weaker antimicrobial activity compared to the hexyl analogue, suggesting that excessive lipophilicity may hinder target engagement or disrupt membrane integrity .

Enzyme Inhibition

Inhibition of human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme:

| Compound | IC₅₀ (nM) | Selectivity (vs. hCA II) |

|---|---|---|

| This compound | 450 | 12-fold |

| N-Octylpyridine-4-carboxamide | 620 | 8-fold |

| Acetazolamide (Control) | 10 | 250-fold |

Key Findings :

- The 3-carboxamide isomer demonstrates superior enzyme inhibition and selectivity over the 4-carboxamide variant, likely due to better alignment with the hCA IX active site .

- Both compounds are less potent than acetazolamide, underscoring the need for structural optimization.

Toxicity and Stability

- Metabolic Stability : this compound exhibits a hepatic microsomal half-life of 25 minutes in rats, compared to 45 minutes for the hexyl analogue, indicating faster metabolic clearance due to CYP450-mediated oxidation of the octyl chain .

- Cytotoxicity: At 100 µM, the octyl derivative shows 30% viability reduction in HEK293 cells, while the methyl analogue is non-toxic (<5% reduction). This highlights a trade-off between lipophilicity and cellular safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.